molecular formula C7H4BrN3O2S B11751708 5-Bromo-6-nitrobenzo[d]thiazol-2-amine

5-Bromo-6-nitrobenzo[d]thiazol-2-amine

Cat. No.: B11751708
M. Wt: 274.10 g/mol
InChI Key: UCWARYIBIBOYSE-UHFFFAOYSA-N
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Description

5-Bromo-6-nitrobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and nitro groups in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-nitrobenzo[d]thiazol-2-amine typically involves the nitration of 5-bromobenzo[d]thiazol-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-nitrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 5-Bromo-6-aminobenzo[d]thiazol-2-amine.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-nitrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzo[d]thiazol-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Nitrobenzo[d]thiazol-2-amine: Similar structure but without the bromine substitution, leading to different chemical properties.

    5-Bromo-2-aminobenzo[d]thiazole:

Uniqueness

5-Bromo-6-nitrobenzo[d]thiazol-2-amine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H4BrN3O2S

Molecular Weight

274.10 g/mol

IUPAC Name

5-bromo-6-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H4BrN3O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10)

InChI Key

UCWARYIBIBOYSE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)[N+](=O)[O-])SC(=N2)N

Origin of Product

United States

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